N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(14-4-2-10-21-14)19-11-13-3-1-7-18-15(13)12-5-8-17-9-6-12/h1-10H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRENGLYYKMJINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine moiety can be synthesized through a series of reactions involving pyridine derivatives. Common methods include the use of palladium-catalyzed cross-coupling reactions.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a reaction with thiophene-2-carboxylic acid. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Final Assembly: The final step involves the coupling of the bipyridine moiety with the thiophene-2-carboxylic acid derivative under appropriate conditions to yield N-([2,4’-bipyridin]-3-ylmethyl)thiophene-2-carboxamide.
Industrial Production Methods
Industrial production of N-([2,4’-bipyridin]-3-ylmethyl)thiophene-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding thiophene-2-carboxylic acid and the corresponding bipyridinylmethyl amine.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, H₂O | Thiophene-2-carboxylic acid + [2,4'-bipyridin]-3-ylmethanamine | 75–85% | |
| Basic (NaOH, ethanol) | 2M NaOH, EtOH, 80°C | Thiophene-2-carboxylate salt + [2,4'-bipyridin]-3-ylmethanamine | 70–78% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.
Nucleophilic Aromatic Substitution (NAS)
The bipyridine moiety participates in NAS at electron-deficient positions (e.g., pyridinic nitrogen-adjacent carbons). Halogenation or nitration intermediates may enable further functionalization.
| Reaction | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂ | Brominated bipyridine derivative | 60–65% | |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted bipyridine | 55–60% |
Note : Direct substitution on the thiophene ring is less common due to its electron-rich nature, but directed metallation strategies could enable selective modification .
Suzuki-Miyaura Cross-Coupling
Pre-halogenation (e.g., bromination) of the bipyridine or thiophene ring enables palladium-catalyzed cross-coupling with boronic acids.
Key Insight : The bipyridine’s nitrogen atoms can coordinate palladium, enhancing catalytic efficiency in coupling reactions .
Coordination with Transition Metals
The bipyridine unit acts as a bidentate ligand, forming stable complexes with transition metals for catalytic or materials applications.
| Metal Salt | Conditions | Complex Formed | Application | References |
|---|---|---|---|---|
| RuCl₃·3H₂O | EtOH, 60°C | [Ru(bpy)₂]²⁺-carboxamide complex | Photocatalysis | |
| Cu(OTf)₂ | CH₃CN, rt | Cu(I/II)-bipyridine coordination polymer | Electrocatalysis |
Structural Confirmation : X-ray crystallography and UV-Vis spectroscopy validate octahedral (Ru) or square-planar (Cu) geometries.
Oxidation and Reduction Reactions
The thiophene ring is susceptible to oxidation, while the amide group can be reduced under stringent conditions.
| Reaction | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Thiophene oxidation | mCPBA, CH₂Cl₂ | Thiophene-2-carboxamide sulfoxide | 80–85% | |
| Amide reduction | LiAlH₄, THF | [2,4'-bipyridin]-3-ylmethanamine + thiophene-2-methanol | 50–55% |
Caution : Over-oxidation of thiophene to sulfone is possible with excess oxidant.
Cyclization and Rearrangement
Heating in polar aprotic solvents induces cyclization, forming fused heterocycles.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| DMF, 120°C | K₂CO₃ | Thieno[3,2-b]pyridine derivative | 60–65% | |
| AcOH, reflux | H₂SO₄ (cat.) | Bipyridine-annulated lactam | 55–60% |
Mechanism : Intramolecular nucleophilic attack by the bipyridine’s nitrogen on the carbonyl carbon initiates ring closure.
Scientific Research Applications
Medicinal Chemistry
N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide exhibits promising biological activities that make it a candidate for drug development:
- Anticancer Activity: Preliminary studies suggest that this compound can inhibit the proliferation of cancer cell lines. The mechanism involves the induction of apoptosis through modulation of key signaling pathways such as NF-kB .
- Antimicrobial Properties: The compound has shown effectiveness against various pathogens, including Escherichia coli and Mycobacterium tuberculosis. In vitro assays have demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values indicating potent efficacy .
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Organic Electronics: This compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a ligand in coordination chemistry enhances its functionality in electronic materials.
Antimicrobial Efficacy
The table below summarizes the antimicrobial activity of this compound against selected pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Mycobacterium tuberculosis | 0.1 | 0.3 |
This data indicates strong antimicrobial properties, particularly against Mycobacterium tuberculosis, suggesting its potential utility in tuberculosis treatment.
Case Study 1: Anticancer Research
A study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment led to significant reductions in cell viability and induced apoptosis through the activation of apoptotic pathways .
Case Study 2: Antimicrobial Activity
Research conducted on the compound's antimicrobial properties revealed that it effectively inhibited the growth of resistant strains of E. coli. The study utilized molecular docking techniques to understand the binding interactions at the active sites of bacterial enzymes, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The bipyridine moiety can coordinate with metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Analogues ()
These compounds differ in pyridine substitution (4-methyl vs. bipyridine in the target compound). The synthetic route involves TiCl4-mediated condensation and Suzuki–Miyaura coupling with aryl boronic acids . The antibacterial efficacy of these analogues is influenced by the electronic nature of substituents; electron-withdrawing groups enhance activity, suggesting that the bipyridine in the target compound may confer similar advantages through increased π-stacking or metal coordination .
Benzo[b]thiophene-2-carboxamide Derivatives ()
Compounds 42–47 (e.g., 6-(4-cyanophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide) feature a benzo[b]thiophene core and piperidine substituents. Their anticancer activity correlates with substituents on the aryl ring:
- 4-Cyano-3-fluorophenyl (42): Highest potency (IC₅₀ = 0.12 μM in leukemia cells) .
- 4-Methoxyphenyl (45) : Moderate activity (IC₅₀ = 1.45 μM) .
Thienopyridine-Based Analogues ()
3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide replaces the thiophene with a fused thienopyridine system. This modification broadens pharmacological profiles, showing anti-inflammatory and antiviral activities . The rigid thienopyridine core may improve metabolic stability compared to the target compound’s simpler thiophene ring, but the bipyridine in the latter could offer superior binding to kinases or receptors.
Complex Thiophene Carboxamides (–7)
- N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p, ) : A branched structure with tert-butyl and pyridyl groups. Such bulky substituents may hinder membrane permeability compared to the target compound’s linear bipyridine chain.
- Dihydropyridine Derivatives () : Compounds like AZ331 incorporate dihydropyridine and furyl groups, which are redox-active but less stable than aromatic thiophene-bipyridine systems .
- Sulfonyl-Triazole Derivatives () : These feature sulfonyl and triazole groups, likely targeting enzymes like cyclooxygenase or proteases. The target compound’s lack of sulfonyl groups may reduce off-target effects .
Physicochemical and Spectral Comparisons
Key spectral data from and highlight structural differences:
The target compound’s bipyridine moiety is expected to show upfield-shifted aromatic protons (δ ~8.3) compared to benzo[b]thiophene derivatives, while its carboxamide carbonyl (δ ~165) aligns with typical values .
Pharmacological Implications
- Anticancer Potential: Piperidine-methylbenzo[b]thiophene derivatives () show sub-micromolar IC₅₀ values, implying that the target’s bipyridine could similarly modulate kinase or tubulin binding .
- Metabolic Stability: Thienopyridine derivatives () exhibit enhanced stability over monocyclic thiophenes, but the bipyridine in the target may offer a balance between stability and synthetic accessibility .
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, anti-inflammatory properties, and more.
Chemical Structure and Properties
Molecular Formula: C₁₆H₁₃N₃OS
Molecular Weight: 295.4 g/mol
CAS Number: 2034394-23-3
The compound features a bipyridine moiety linked to a thiophene ring via a carboxamide group. This unique structure contributes to its biological activity by enabling interactions with various biological targets.
1. Anticancer Activity
This compound has been explored for its potential as an anticancer agent. A study investigating thiophene carboxamide derivatives indicated that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines, including Hep3B (hepatocellular carcinoma) cells. The most active derivatives showed IC₅₀ values ranging from 5.46 µM to 12.58 µM, demonstrating their potential as biomimetics of the established anticancer drug Combretastatin A-4 (CA-4) .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 2b | Hep3B | 5.46 |
| 2e | Hep3B | 12.58 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiophene derivatives exhibit notable antibacterial effects against Gram-positive bacteria. For instance, derivatives similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 50 µM against various bacterial strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Streptococcus agalactiae | 75 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound is highlighted in studies where thiophene derivatives demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. Some compounds exhibited IC₅₀ values below 40 µM, indicating their effectiveness in modulating inflammatory responses .
| Compound | Cell Type | IC₅₀ (µM) |
|---|---|---|
| Thiophene Derivative A | RAW 264.7 Macrophages | 30 |
| Thiophene Derivative B | BV-2 Microglial Cells | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination: The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways.
- Membrane Interaction: The thiophene ring may interact with biological membranes and proteins, modulating their functions.
- Hydrogen Bonding: The carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thiophene carboxamide derivatives and evaluated their efficacy against Hep3B cells. The results indicated that specific modifications in the chemical structure significantly enhanced anticancer activity, demonstrating the importance of structural optimization in drug development .
Case Study 2: Antimicrobial Properties
Another study focused on the antibacterial properties of thiophene derivatives against various bacterial strains. The findings revealed that certain modifications increased the potency against resistant strains, highlighting the potential for developing new antimicrobial agents .
Q & A
Basic: What are the common synthetic routes for N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide derivatives?
Methodological Answer:
Thiophene-2-carboxamide derivatives are typically synthesized via coupling reactions between thiophene carbonyl chlorides and amine-containing precursors. For example:
- Step 1: React thiophene-2-carbonyl chloride with a substituted amine (e.g., 2,4'-bipyridin-3-ylmethylamine) in a polar solvent (e.g., acetonitrile) under reflux.
- Step 2: Purify the product using recrystallization or column chromatography.
- Key Reagents: Thiophene-2-carbonyl chloride, amine derivatives, and solvents like CHCl or acetonitrile.
- Validation: Characterization via IR (C=O and N-H stretches at ~1650 cm and ~3300 cm), H/C NMR (amide proton at δ ~10 ppm), and mass spectrometry .
Basic: Which spectroscopic and analytical methods are essential for characterizing thiophene-2-carboxamide derivatives?
Methodological Answer:
A multi-technique approach is critical:
- IR Spectroscopy: Confirms amide bond formation (C=O stretch at ~1650 cm) and aromatic C-H stretches.
- NMR Spectroscopy: H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and amide NH protons (δ ~10 ppm). C NMR verifies carbonyl carbons (δ ~165 ppm).
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- Elemental Analysis: Validates purity and empirical formula.
- X-ray Diffraction: Resolves stereochemistry and crystal packing (see advanced FAQs) .
Advanced: How can X-ray crystallography resolve structural ambiguities in thiophene carboxamides?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Employ SHELXS/SHELXD for phase determination via direct methods .
- Refinement: Refine atomic coordinates and anisotropic displacement parameters using SHELXL. Validate via R-factor (<5%) and goodness-of-fit (~1.0).
- Visualization: Generate ORTEP diagrams (WinGX/ORTEP) to analyze bond lengths, angles, and torsion angles. For example, dihedral angles between aromatic rings (e.g., 8.5–13.5°) reveal planarity .
Advanced: What strategies are employed in SAR studies of thiophene carboxamides for optimizing bioactivity?
Methodological Answer:
- Substituent Variation: Modify the bipyridine or thiophene moieties to alter electron density and steric effects. For example, bromine substituents enhance receptor binding affinity .
- Bioisosteric Replacement: Replace thiophene with furan or pyridine rings to assess activity changes.
- In Silico Modeling: Use molecular docking (e.g., AutoDock) to predict interactions with targets like urotensin-II receptors.
- Biological Assays: Test derivatives in vitro (e.g., MIC assays for antimicrobial activity) and correlate substituent effects with potency .
Advanced: How do mass spectrometry techniques elucidate fragmentation pathways of thiophene carboxamides?
Methodological Answer:
- Collision-Induced Dissociation (CID): Fragment molecular ions to identify stable daughter ions (e.g., m/z 124 in N-arylthiophenecarboxamides corresponds to 4-methoxyphenol radical ions).
- Exact Mass Measurements: Use high-resolution MS (HRMS) to distinguish isobaric ions. For example, [M+H] peaks with <5 ppm error confirm empirical formulas.
- Metastable Ion Analysis: Study gas-phase rearrangements (e.g., loss of CO or NH) to map fragmentation pathways .
Advanced: What intermolecular interactions influence crystal packing in thiophene carboxamide derivatives?
Methodological Answer:
- Hydrogen Bonding: N-H···O and C-H···O interactions form supramolecular motifs (e.g., S(6) ring motifs).
- π-π Stacking: Aromatic rings (thiophene/bipyridine) interact via face-to-face or edge-to-face stacking (distance ~3.5 Å).
- Weak Interactions: C-H···S and C-Br···π contacts contribute to layered or helical packing.
- Analysis Tools: Use Mercury (CCDC) to calculate interaction distances and PLATON for topology analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
